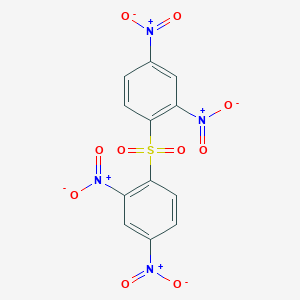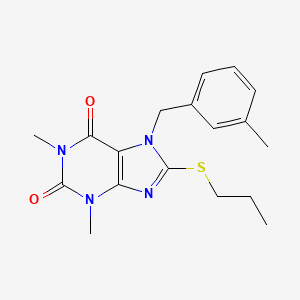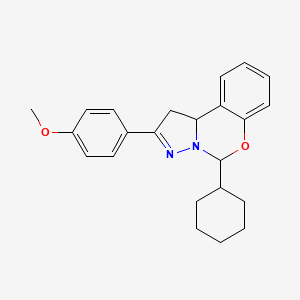
2,4-Dinitrophenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl sulfone: is an organic compound with the molecular formula C12H6N4O10S . It is a derivative of phenyl sulfone, where two nitro groups are attached to the phenyl ring at the 2 and 4 positions. This compound is known for its applications in various chemical reactions and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenyl sulfone can be synthesized through the oxidation of 2,4-dinitrophenyl sulfide. The general method involves dissolving the sulfide in ethanol and mixing it with an oxidizing agent such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out under mild heating conditions to ensure complete oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dinitrophenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: It can be reduced to form 2,4-dinitrophenyl sulfide.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrazine, sodium hydroxide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: 2,4-Dinitrophenyl sulfide.
Substitution: Various substituted phenyl sulfones.
Applications De Recherche Scientifique
2,4-Dinitrophenyl sulfone has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 2,4-dinitrophenyl sulfone involves its role as an uncoupler of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to increased proton leakage and reduced ATP production. The compound interacts with mitochondrial proteins such as adenine nucleotide translocase and uncoupling proteins, enhancing its protonophoric activity .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Shares similar nitro groups but differs in its overall structure and applications.
2,4-Dinitrochlorobenzene: Used in similar substitution reactions but has different reactivity and applications.
2,4-Dinitrophenylhydrazine: Commonly used in the detection of carbonyl compounds.
Uniqueness: 2,4-Dinitrophenyl sulfone is unique due to its dual nitro groups and sulfone functionality, which provide distinct reactivity patterns and applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in mitochondrial uncoupling make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
2486-12-6 |
|---|---|
Formule moléculaire |
C12H6N4O10S |
Poids moléculaire |
398.26 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)sulfonyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O10S/c17-13(18)7-1-3-11(9(5-7)15(21)22)27(25,26)12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H |
Clé InChI |
AFGYVZLIKYTRAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11974141.png)

![8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974160.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974166.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974174.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974179.png)

![2-chloro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11974193.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11974206.png)
![Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B11974211.png)

![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11974235.png)
